- Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst, Journal of Organic Chemistry, 2020, 85(13), 8732-8739
Cas no 94444-96-9 (5-Methoxy-1H-indazole)
5-Methoxy-1H-indazole structure
Product Name:5-Methoxy-1H-indazole
كاس عدد:94444-96-9
وسط:C8H8N2O
ميغاواط:148.16192150116
MDL:MFCD07781657
CID:61724
PubChem ID:13346860
Update Time:2025-11-02
5-Methoxy-1H-indazole الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 5-Methoxy-1H-indazole
- : 5-METHOXY-1H-INDAZOLE
- 1H-INDAZOLE,5-METHOXY-
- 5-Methoxy (1H)indazole
- 5-Methoxyindazole
- 1H-Indazole, 5-methoxy-
- 2H-Indazole, 5-methoxy-
- 5-methoxy-indazole
- PubChem11084
- GZWWDKIVVTXLFL-UHFFFAOYSA-N
- BCP27396
- FCH857343
- BDBM50099402
- VI20055
- PB32539
- TRA0083056
- OR110371
- SY020404
- BL004020
- A
- 5-Methoxy-1H-indazole (ACI)
- 5-methoxy-1~{H}-indazole
- MFCD07781657
- SVT
- J-517661
- AKOS005146475
- 94444-96-9
- CS-D0861
- SCHEMBL1141784
- SS-6019
- SCHEMBL18003378
- CHEMBL15739
- AC-29479
- DTXSID20537722
- DB-007066
-
- MDL: MFCD07781657
- نواة داخلي: 1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
- مفتاح Inchi: GZWWDKIVVTXLFL-UHFFFAOYSA-N
- ابتسامات: N1NC2C(=CC(=CC=2)OC)C=1
حساب السمة
- نوعية دقيقة: 148.06400
- النظائر كتلة واحدة: 148.063662883g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 1
- تعقيدات: 140
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2.2
- طوبولوجي سطح القطب: 37.9
- تهمة السطحية: 0
- tautomeric العد: 2
الخصائص التجريبية
- كثيف: 1.244
- نقطة الغليان: 312.5℃ at 760 mmHg
- نقطة الوميض: 312.497 °C at 760 mmHg
- انكسار: 1.647
- بسا: 37.91000
- لوغب: 1.57150
5-Methoxy-1H-indazole أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H335
- تحذير: P261-P305+P351+P338
- رمز الفئة الخطرة: 22-41
- تعليمات السلامة: 26-39
- ظروف التخزين:Sealed in dry,Room Temperature
5-Methoxy-1H-indazole بيانات الجمارك
- رمز النظام المنسق:2933990090
- بيانات الجمارك:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methoxy-1H-indazole الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001417-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 5g |
$183.60 | 2023-08-31 | |
| Alichem | A269001417-10g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 10g |
$312.00 | 2023-08-31 | |
| Alichem | A269001417-25g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 25g |
$556.20 | 2023-08-31 | |
| Fluorochem | 092863-1g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 1g |
£36.00 | 2022-03-01 | |
| Fluorochem | 092863-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 5g |
£130.00 | 2022-03-01 | |
| Fluorochem | 092863-10g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 10g |
£224.00 | 2022-03-01 | |
| Fluorochem | 092863-25g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 25g |
£442.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178408-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 97% | 5g |
¥1615.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178408-1g |
5-Methoxy-1H-indazole |
94444-96-9 | 97% | 1g |
¥529.90 | 2023-09-01 | |
| BAI LING WEI Technology Co., Ltd. | 127427-1G |
5-Methoxy-1H-indazole, 97% |
94444-96-9 | 97% | 1G |
¥ 203 | 2022-04-26 |
5-Methoxy-1H-indazole طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hantzsch ester Catalysts: Diisopropylethylamine , Copper(1+), [1,1′-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]](2… Solvents: Tetrahydrofuran ; 24 h
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
المراجع
- Preparation of indazole and application of said indazole in synthesis of medicine, China, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
المراجع
- Aminopiperidine indazoles as orally efficacious melanin concentrating hormone receptor-1 antagonists, Bioorganic & Medicinal Chemistry Letters, 2005, 15(23), 5293-5297
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Acetic anhydride , Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
المراجع
- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
المراجع
- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine, Journal of Organic Chemistry, 2006, 71(21), 8166-8172
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
المراجع
- Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of Indazoles, Advanced Synthesis & Catalysis, 2016, 358(6), 926-939
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; rt; 3 h, rt
المراجع
- Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives, Journal of Medicinal Chemistry, 2010, 53(5), 2324-2328
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
المراجع
- Synthesis of new dehydro 2-azatryptophans and derivatives via Heck cross-coupling reactions of 3-iodoindazoles with methyl 2-(acetylamino)acrylate, Synthesis, 2006, (20), 3506-3514
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 10 min, 80 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
المراجع
- A general synthesis of diversely substituted indazoles and hetero-aromatic derivatives from o-halo-(het)arylaldehydes or -phenones, Tetrahedron, 2014, 70(44), 8413-8418
طريقة الإنتاج 10
رد فعل الشرط
المراجع
- Competitive pathways in the reaction between aromatic azosulfides and enolates in DMSO, Phosphorus, 1993, 74(1-4), 409-10
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium acetate , 18-Crown-6 Solvents: Chloroform
المراجع
- Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines, Tetrahedron Letters, 2002, 43(15), 2695-2697
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: Dimethylformamide ; 5 h, 120 °C
المراجع
- A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substrates, Tetrahedron, 2021, 91,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; overnight, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
المراجع
- Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts, Advanced Synthesis & Catalysis, 2022, 364(22), 3782-3788
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Hydrazine hydrochloride (1:?) Solvents: Ethanol ; 3 h, reflux
المراجع
- Synthesis, antifungal activity and qsar of novel pyrazole amides as succinate dehydrogenase inhibitors, Heterocycles, 2018, 96(1), 74-85
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Acetic acid , Sodium nitrite , Hydrochloric acid , Ammonium tetrafluoroborate Solvents: Water ; 0 °C → rt
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
المراجع
- Discovery and SAR of spirochromane Akt inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2410-2414
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
المراجع
- Preparation of quinolines, indazoles, and their analogs as thyroid receptor agonists, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- Product class 2: 1H- and 2H-indazoles, Science of Synthesis, 2002, 12, 227-324
5-Methoxy-1H-indazole Raw materials
- 2-Hydroxy-5-methoxybenzaldehyde
- 5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indazole
- Borate(1-),tetrafluoro-
- 4-Methoxy-2-methylaniline
- 2-Bromo-5-methoxybenzaldehyde
- (5-methoxy-2-nitrophenyl)methanamine
- 1H-Indazole, 5-methoxy-1-(phenylsulfonyl)-
5-Methoxy-1H-indazole Preparation Products
5-Methoxy-1H-indazole الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:94444-96-9)5-Methoxy-1H-indazole
رقم الطلب:A15924
حالة المخزون:in Stock
كمية:250.0g/100.0g/50.0g/25.0g
نقاء:99%
آخر تحديث معلومات التسعير:Monday, 2 September 2024 16:00
الأسعار ($):1055.0/527.0/310.0/183.0
بريد إلكتروني:sales@amadischem.com
5-Methoxy-1H-indazole الوثائق ذات الصلة
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
94444-96-9 (5-Methoxy-1H-indazole) منتجات ذات صلة
- 518990-35-7(5-Ethoxy-1H-indazole)
- 133841-05-1(7-Methoxy-1H-indazole)
- 3522-07-4(6-Methoxyindazole)
- 15579-15-4(1H-Indazol-5-ol)
- 23244-88-4(1H-Indazol-6-ol)
- 201033-36-5(6-methoxy-Phthalazine)
- 105391-65-9(5-(Difluoromethoxy)-1H-indazole)
- 92224-23-2(6-Methoxy-1H-indazol-5-ol)
- 351210-06-5(4-Methoxy-1H-indazole)
- 7746-30-7(5,6-Dimethoxy-1H-indazole)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:94444-96-9)5-Methoxy-1H-indazole
نقاء:99%/99%/99%/99%
كمية:250.0g/100.0g/50.0g/25.0g
الأسعار ($):1055.0/527.0/310.0/183.0